molecular formula C9H15ClN2O2 B1459233 (3,5-Dimethoxybenzyl)hydrazine hydrochloride CAS No. 1351648-68-4

(3,5-Dimethoxybenzyl)hydrazine hydrochloride

Cat. No.: B1459233
CAS No.: 1351648-68-4
M. Wt: 218.68 g/mol
InChI Key: HUHNCLJHLKBZCP-UHFFFAOYSA-N
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Description

(3,5-Dimethoxybenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H14N2O2·HCl. It is a derivative of hydrazine, featuring a benzyl group substituted with two methoxy groups at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxybenzyl)hydrazine hydrochloride typically involves the reaction of 3,5-dimethoxybenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxybenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce hydrazones .

Scientific Research Applications

(3,5-Dimethoxybenzyl)hydrazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of hydrazones and azines.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3,5-Dimethoxybenzyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The methoxy groups may also contribute to its activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethylbenzyl)hydrazine hydrochloride: Similar in structure but with methyl groups instead of methoxy groups.

    (3,4-Dimethoxybenzyl)hydrazine hydrochloride: Similar but with methoxy groups at the 3 and 4 positions.

    (4-Methoxybenzyl)hydrazine hydrochloride: Contains a single methoxy group at the 4 position

Uniqueness

(3,5-Dimethoxybenzyl)hydrazine hydrochloride is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and biological activity. The presence of two methoxy groups at the 3 and 5 positions can enhance its solubility and potentially its ability to interact with biological targets .

Properties

IUPAC Name

(3,5-dimethoxyphenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-12-8-3-7(6-11-10)4-9(5-8)13-2;/h3-5,11H,6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHNCLJHLKBZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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